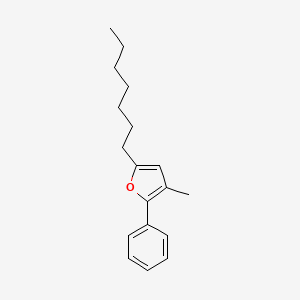

5-Heptyl-3-methyl-2-phenylfuran

Description

Structure

3D Structure

Properties

CAS No. |

89932-21-8 |

|---|---|

Molecular Formula |

C18H24O |

Molecular Weight |

256.4 g/mol |

IUPAC Name |

5-heptyl-3-methyl-2-phenylfuran |

InChI |

InChI=1S/C18H24O/c1-3-4-5-6-10-13-17-14-15(2)18(19-17)16-11-8-7-9-12-16/h7-9,11-12,14H,3-6,10,13H2,1-2H3 |

InChI Key |

ZWPGTZQHVDBTTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=C(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Heptyl 3 Methyl 2 Phenylfuran

Retrosynthetic Analysis of the 5-Heptyl-3-methyl-2-phenylfuran Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For the 2,3,5-trisubstituted furan (B31954) scaffold of this compound, the analysis can be approached through several established furan synthesis reactions.

A primary disconnection strategy involves the Paal-Knorr synthesis, which is a powerful method for generating furans from 1,4-dicarbonyl compounds. researchgate.netwikipedia.org This approach would disconnect the furan ring to reveal a 1,4-dicarbonyl precursor. For the target molecule, this disconnection would lead to 2-methyl-4-phenyl-3,6-dodecanedione. This precursor contains the required carbon skeleton, and its acid-catalyzed cyclization and dehydration would form the desired furan ring. researchgate.netrsc.org

Another common retrosynthetic approach is based on the Feist-Benary synthesis. organic-chemistry.orgpharmaguideline.com This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com Disconnecting the target molecule according to this strategy could involve, for instance, a break between the C3-C4 and C5-O bonds. This would lead to precursors such as a β-ketoester (e.g., ethyl 2-methyl-3-oxo-3-phenylpropanoate) and an α-haloalkane corresponding to the heptyl group at the 5-position, although this is a simplification of the multi-step process.

A more modern disconnection strategy, aligning with contemporary synthetic methods, considers the furan ring as being formed from an acyclic precursor containing an alkyne. This leads to precursors suitable for metal-catalyzed cycloisomerization reactions. For this compound, this disconnection would break the furan ring to yield a propargylic alcohol and a 1,3-dicarbonyl compound. Specifically, this could be 1-phenyl-1-butyn-3-ol and 2-methyl-3,5-decanedione, which can be combined in a tandem reaction.

Direct Synthesis Approaches

Direct synthesis focuses on the construction of the target molecule from readily available starting materials using specific chemical reactions.

Gold-Catalyzed Cycloisomerization Reactions for Polysubstituted Furans

Gold catalysis has emerged as a highly effective tool for the synthesis of complex heterocyclic compounds, including polysubstituted furans. organic-chemistry.org These reactions often proceed under mild conditions and exhibit high atom economy. The synthesis of polysubstituted furans via gold catalysis frequently involves a propargylic substitution followed by a cycloisomerization cascade.

The efficiency of gold-catalyzed furan synthesis is highly dependent on the choice of catalyst and reaction conditions. Research into the synthesis of structurally similar polysubstituted furans has shown that a combination of a gold(III) salt and a silver salt is particularly effective. For the reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, a screen of various gold catalysts revealed that AuBr₃, in combination with a silver salt like AgOTf, provides superior yields.

The counter-anion of the silver co-catalyst also plays a crucial role. While AgNTf₂ and AgBF₄ provided the desired furan product in moderate yields, AgSbF₆ failed to promote the reaction. researchgate.net The solvent is another critical parameter, with dichloroethane (ClCH₂CH₂Cl) proving to be more effective than other solvents like toluene, acetonitrile (B52724) (CH₃CN), or tetrahydrofuran (B95107) (THF). rsc.org The optimal conditions for a related synthesis were identified as 5 mol% AuBr₃ and 15 mol% AgOTf in dichloroethane at 60 °C. rsc.org

| Entry | Gold Catalyst (mol%) | Silver Salt (mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | AuCl₃ (5) | AgOTf (15) | ClCH₂CH₂Cl | 60 | 72 |

| 2 | AuBr₃ (5) | AgOTf (15) | ClCH₂CH₂Cl | 60 | 85 |

| 3 | AuBr₃ (5) | AgNTf₂ (15) | [EMIM][NTf₂] | 60 | 57 |

| 4 | AuBr₃ (5) | AgBF₄ (15) | [EMIM][NTf₂] | 60 | 47 |

| 5 | AuBr₃ (5) | AgOTf (15) | Toluene | 60 | 55 |

| 6 | AuBr₃ (5) | AgOTf (15) | CH₃CN | 60 | Complex Mixture |

A robust method for synthesizing polysubstituted furans involves the gold-catalyzed reaction between propargylic alcohols and 1,3-dicarbonyl compounds. researchgate.net This strategy can be directly applied to the synthesis of this compound. The reaction proceeds via a tandem propargylic substitution/cycloisomerization sequence.

In a model synthesis for a related compound, 1-(5-Heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one, the precursors would be a propargylic alcohol bearing the phenyl group and a suitable β-diketone to install the heptyl and methyl groups. researchgate.netstudysmarter.co.uk The reaction is catalyzed by a system of AuBr₃ and AgOTf, often in an ionic liquid like [EMIM][NTf₂] to facilitate environmentally friendly conditions. researchgate.net The reaction mechanism involves the initial gold-catalyzed activation of the propargylic alcohol, followed by nucleophilic attack from the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration then furnish the final furan product. This methodology tolerates a wide range of substituents on both the alcohol and dicarbonyl precursors, making it highly versatile.

The plausible reaction mechanism for the gold(III)-catalyzed synthesis of polysubstituted furans from propargylic alcohols and 1,3-dicarbonyl compounds begins with the activation of the propargylic alcohol by the gold catalyst. researchgate.net The gold(III) species coordinates to the alkyne, making the propargylic position more electrophilic. This facilitates a nucleophilic attack by the enol form of the 1,3-dicarbonyl compound, leading to a propargylic substitution and the formation of an intermediate. researchgate.net

This intermediate then undergoes a gold-catalyzed 5-endo-dig cyclization. The gold catalyst activates the alkyne towards intramolecular attack by the enol oxygen. This ring-closing step forms a dihydrofuran intermediate. The final step is the elimination of water (dehydration) to generate the aromatic furan ring and regenerate the active gold catalyst, allowing the cycle to continue. researchgate.netyoutube.com

Friedel-Crafts Alkylation Strategies for Furan Ring Formation

The term "Friedel-Crafts reaction" broadly refers to the electrophilic substitution on an aromatic ring, typically catalyzed by a Lewis acid. nih.gov While classical Friedel-Crafts alkylation with strong Lewis acids like AlCl₃ is often too harsh for the acid-sensitive furan ring, leading to polymerization, related acid-catalyzed cyclizations serve as a key strategy for forming furan and fused-furan ring systems. pharmaguideline.comstackexchange.com

Evaluation of Furan Alkylation and Acylation Reactions

Direct functionalization of the furan nucleus through electrophilic substitution reactions like alkylation and acylation is a primary consideration for introducing substituents. However, the furan ring's high sensitivity to acids makes traditional Friedel-Crafts reactions challenging, often leading to polymerization or ring-opening. pharmaguideline.comrsc.org Consequently, milder catalysts and conditions are required.

Alkylation: Friedel-Crafts alkylation on the furan ring is often problematic. pharmaguideline.com Direct C-H bond alkylation offers a more controlled alternative. For instance, palladium-catalyzed direct alkylation of the α-position of furans using alkyl iodides has been reported as an effective method. rsc.org Another approach involves iron-catalyzed oxidative decarbonylative α-alkylation, which uses aldehydes as the alkylating agents, although this has been primarily demonstrated for acyl-substituted furans. acs.org These methods could theoretically be adapted to introduce the heptyl group at the 5-position of a 3-methyl-2-phenylfuran intermediate, or the methyl group at the 3-position, though regioselectivity would be a critical challenge.

Acylation: Acylation of furans generally proceeds more readily than alkylation and typically requires mild Lewis acid catalysts such as phosphoric acid or boron trifluoride. pharmaguideline.com While not a direct route to the heptyl group, acylation could be used to install a heptanoyl group, which could then be reduced to the corresponding alkyl chain. For example, a Friedel-Crafts acylation of 2-phenyl-3-methylfuran with heptanoyl chloride under mild catalysis could yield a ketone precursor to the target molecule.

Regioselectivity and Yield Optimization

Achieving the desired 2,3,5-trisubstituted pattern with specific groups (phenyl, methyl, and heptyl) requires high regioselectivity. In many furan syntheses, the substitution pattern is dictated by the starting materials and the reaction mechanism.

For instance, gold-catalyzed reactions of propargylic alcohols or amines with 1,3-dicarbonyl compounds have been shown to produce polysubstituted furans. The final substitution pattern is a direct consequence of the precursors used. Research has demonstrated the synthesis of 1-(5-Heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one, a compound structurally very similar to the target molecule, via a gold-catalyzed reaction. mdpi.comnih.gov The yield of this reaction is highly dependent on the specific catalyst and reaction conditions.

Optimization of these reactions involves screening catalysts, solvents, and temperatures. The table below summarizes findings from a study on a gold-catalyzed synthesis, illustrating how reaction parameters affect yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) of 1-(5-Heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one | Reference |

|---|---|---|---|---|---|

| 1 | AuCl3 | [bmim][BF4] | 80 | 35 | nih.gov |

| 2 | AuBr3 | [bmim][BF4] | 80 | Trace | nih.gov |

| 3 | PtCl4 | [bmim][BF4] | 80 | Trace | nih.gov |

This data indicates that the choice of catalyst is crucial, with AuCl₃ providing a moderate yield under these specific conditions. nih.gov Further optimization would involve adjusting temperature and exploring other solvents or catalyst systems.

Indirect Synthesis via Precursor Modification

Indirect routes build the target molecule by sequentially adding substituents to a simpler furan core. This approach can offer greater control over regiochemistry.

Strategies involving 3-Methylfuran or 2-Phenylfuran (B99556) Intermediates

Starting with a commercially available or readily synthesized substituted furan is a common strategy.

From 2-Phenylfuran: One could envision a multi-step synthesis starting with 2-phenylfuran. A Vilsmeier-Haack reaction could introduce a formyl group at the 5-position. researchgate.net Subsequent steps would be required to introduce the methyl group at the 3-position and convert the formyl group into a heptyl group, which presents significant synthetic challenges regarding regiocontrol and functional group compatibility.

From 3-Methylfuran: Beginning with 3-methylfuran, one would need to introduce the phenyl group at the 2-position and the heptyl group at the 5-position. This would likely involve sequential halogenation and cross-coupling reactions, where controlling the site of halogenation is a key step.

These stepwise approaches, while logical, can be lengthy and may suffer from cumulative yield losses.

Coupling Reactions for Phenyl and Heptyl Group Introduction

Modern cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including furan. mdpi.com

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Stille couplings, are highly effective for forming carbon-carbon bonds. mdpi.comacs.org A plausible strategy for synthesizing this compound would involve a di-halogenated furan intermediate, such as 2,5-dibromo-3-methylfuran.

This intermediate could undergo sequential, regioselective cross-coupling reactions. For example, a Suzuki coupling with phenylboronic acid could introduce the phenyl group at the 2-position, followed by another coupling reaction (e.g., with a heptyl-organometallic reagent) at the 5-position. The success of this approach hinges on the ability to control the reactivity of the two bromine atoms, often achievable by carefully selecting the catalyst, ligands, and reaction conditions. Transition-metal catalysis, particularly with palladium, is a common and effective approach for introducing functional groups to the furan core. mdpi.com

| Coupling Reaction | Catalyst System (Example) | Coupling Partners | Potential Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / Ligand | Halofuran + Organoboron reagent | Introduction of phenyl group | mdpi.com |

| Heck Reaction | PdCl₂(CH₃CN)₂ | Halofuran + Alkene | Introduction of alkenyl group (precursor to heptyl) | mdpi.com |

| Oxidative Cross-Coupling | Palladium Catalyst | Enynone + Organoboronic Acid | Direct formation of functionalized furans | acs.org |

Organometallic reagents, such as those based on lithium, magnesium (Grignard reagents), zinc, or aluminum, are fundamental in organic synthesis for forming C-C bonds. nih.govresearchgate.net

In the context of this compound synthesis, an organometallic approach could involve the reaction of a lithiated or magnesiated furan intermediate with an appropriate electrophile. For example, starting with 2-bromo-3-methyl-5-heptylfuran, a lithium-halogen exchange could generate a lithiated furan at the 2-position. This highly reactive species could then be coupled with a phenylating agent. Alternatively, organoaluminum reagents have been used in palladium-catalyzed cross-coupling reactions with brominated furans to introduce alkenyl groups, which can subsequently be reduced to alkyl chains. nih.gov The use of organometallic reagents is a versatile strategy, though it often requires strictly anhydrous conditions and careful control of temperature to avoid side reactions. acs.org

Comparative Analysis of Synthetic Routes for this compound

Efficiency and Atom Economy Considerations

The efficiency of a synthetic route is a measure of its ability to convert starting materials into the desired product with minimal loss. This is often quantified by the reaction yield. Atom economy, a concept developed by Barry Trost, provides a different perspective on efficiency by considering the proportion of reactant atoms that are incorporated into the final product. bldpharm.comimist.ma An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are found in the desired product, with no byproducts. imist.ma

Modern synthetic methods often aim to improve both yield and atom economy. For instance, gold-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted furans. One such approach involves the reaction of propargylic alcohols or their derivatives with 1,3-dicarbonyl compounds. nih.govmdpi.comsci-hub.se For example, the synthesis of 1-(5-Heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one and Ethyl 5-heptyl-2-methyl-4-phenylfuran-3-carboxylate, close analogues of the target compound, has been reported using gold(III) catalysis. nih.govmdpi.com These reactions proceed via a tandem propargylic substitution followed by cycloisomerization.

A hypothetical reaction to form a precursor to this compound using a gold-catalyzed approach is presented below. The subsequent transformation of the acetyl group at the 3-position into a methyl group would be required to obtain the final product.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield of Furan Precursor | Reference |

| 1-Phenyl-2-decyn-1-ol | Acetylacetone | AuBr3/AgOTf | Dichloroethane | 66% | mdpi.com |

| 1-Phenyl-2-decyn-1-ol | Ethyl acetoacetate | AuBr3/AgOTf | Dichloroethane | 53% | nih.gov |

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. mdpi.comresearchgate.net When considering the synthesis of this compound, these principles can guide the selection of the most sustainable route.

Prevention of Waste: The ideal synthesis would generate minimal waste. Catalytic methods, such as the gold-catalyzed reactions mentioned, are advantageous in this regard as the catalyst is used in small amounts and can, in principle, be recycled. nih.govmdpi.com

Atom Economy: As discussed, maximizing atom economy is a core principle of green chemistry. nih.gov Cycloaddition and tandem reactions that incorporate the majority of the reactant atoms into the final product are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Less Hazardous Chemical Syntheses: The choice of reagents and solvents is crucial. While the gold-catalyzed syntheses of the furan analogues utilize chlorinated solvents like dichloroethane, which are of environmental concern, other research in furan synthesis explores the use of greener solvents. nih.govmdpi.com For instance, some gold-catalyzed reactions for furan synthesis have been successfully carried out in ionic liquids, which can be recycled, or even in water. mdpi.commdpi.com

Use of Renewable Feedstocks: While the starting materials for the discussed syntheses are likely derived from petrochemical sources, there is a growing interest in utilizing biomass-derived feedstocks for the synthesis of furan derivatives. nih.gov This represents a key area for future development in the sustainable production of compounds like this compound.

The following table provides a qualitative comparison of two potential synthetic approaches for precursors to this compound based on green chemistry principles.

| Green Chemistry Principle | Gold-Catalyzed Synthesis of Furan Precursors | (Alkoxyallyl)sulfone Route to Furan Core |

| Waste Prevention | Moderate (catalyst and solvent waste) | Moderate (reagent and solvent waste) |

| Atom Economy | High (for the main reaction) | Moderate to High |

| Use of Greener Solvents | Potential for improvement (currently uses chlorinated solvents) | Potential for improvement |

| Energy Efficiency | Requires moderate heating | Requires low temperatures for some steps |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Heptyl 3 Methyl 2 Phenylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the precise chemical environment of each atom can be determined.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of 5-Heptyl-3-methyl-2-phenylfuran in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the phenyl group, the lone proton on the furan (B31954) ring, the methyl group protons, and the protons of the heptyl side chain.

The phenyl group protons are expected to appear in the downfield region, typically between δ 7.2 and 7.8 ppm. The single proton on the furan ring (H-4) is anticipated to resonate as a singlet around δ 6.0-6.5 ppm. rsc.org The methyl group attached to the furan ring (at C-3) would likely appear as a singlet in the range of δ 2.0-2.5 ppm. The heptyl chain protons will show a series of multiplets, with the methylene (B1212753) group attached directly to the furan ring (α-CH₂) appearing around δ 2.5-2.8 ppm. The other methylene groups of the heptyl chain will resonate further upfield, between δ 1.2 and 1.7 ppm, while the terminal methyl group (ω-CH₃) is expected to be a triplet around δ 0.9 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.5 - 7.8 | Multiplet |

| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet |

| Furan-H (H-4) | 6.0 - 6.5 | Singlet |

| Heptyl-CH₂ (α) | 2.5 - 2.8 | Triplet |

| Furan-CH₃ | 2.0 - 2.5 | Singlet |

| Heptyl-CH₂ (β-ζ) | 1.2 - 1.7 | Multiplets |

| Heptyl-CH₃ (ω) | ~0.9 | Triplet |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental spectrum.

Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum for this compound is expected to show distinct signals for each of the 18 carbon atoms. The carbons of the furan and phenyl rings will resonate in the downfield aromatic region (δ 100-160 ppm). publish.csiro.aupublish.csiro.au The quaternary carbons of the furan ring (C-2, C-3, and C-5) and the phenyl ring (ipso-carbon) will have characteristic shifts. The carbons of the heptyl chain and the methyl group will appear in the upfield aliphatic region (δ 10-40 ppm). organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Furan C-2 | 150 - 160 |

| Furan C-5 | 145 - 155 |

| Phenyl C (ipso) | 130 - 135 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

| Furan C-3 | 115 - 125 |

| Furan C-4 | 110 - 120 |

| Heptyl C-1 (α) | 28 - 32 |

| Heptyl C-2 to C-6 (β-ζ) | 22 - 32 |

| Heptyl C-7 (ω) | ~14 |

| Furan-CH₃ | 10 - 15 |

Note: These are predicted values based on analogous structures and may vary slightly in an experimental spectrum.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nmrdb.orggithub.io For this compound, COSY would reveal the connectivity within the heptyl chain, showing correlations between adjacent methylene groups and between the terminal methyl and its adjacent methylene group. It would also show correlations within the phenyl ring between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). github.ioc6h6.org This allows for the unambiguous assignment of the protonated carbons in the molecule. For instance, the furan proton signal would correlate with the C-4 carbon signal, and the various proton signals of the heptyl chain would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically two to three bonds). c6h6.orgwisc.edu This is crucial for connecting the different structural fragments. Key HMBC correlations would be expected between:

The furan-CH₃ protons and the furan carbons C-2, C-3, and C-4.

The α-CH₂ protons of the heptyl group and the furan carbons C-4 and C-5.

The ortho-protons of the phenyl ring and the furan carbon C-2.

These 2D NMR techniques, when used in concert, provide a powerful tool for the complete and unambiguous structural elucidation of this compound. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the determination of the elemental formula. bioanalysis-zone.comlibretexts.orgspectroscopyonline.com For this compound, the molecular formula is C₁₈H₂₄O. The exact mass can be calculated by summing the exact masses of the most abundant isotopes of each element. biochemcalc.comwikipedia.org

Calculation of Exact Mass for C₁₈H₂₄O:

18 x C (12.000000) = 216.000000

24 x H (1.007825) = 24.187800

1 x O (15.994915) = 15.994915

Total Exact Mass = 256.182715 u

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated exact mass would confirm the elemental composition of the molecule.

In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of this fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the stability of the aromatic furan and phenyl rings, as well as the alkyl chain.

Key fragmentation pathways would likely include:

Benzylic-type cleavage: Cleavage of the C-C bond beta to the furan ring within the heptyl chain is a highly probable fragmentation pathway. This would lead to the formation of a stable resonance-stabilized cation. The most significant fragmentation of this type would be the loss of a hexyl radical (C₆H₁₃•), resulting in a prominent peak at m/z 171. slideshare.netjove.com

Cleavage of the alkyl chain: Fragmentation can occur at various points along the heptyl chain, leading to a series of peaks separated by 14 mass units (CH₂). core.ac.uk

Fragmentation of the furan ring: The furan ring itself can undergo fragmentation, although this is generally less favorable than side-chain cleavage. ethz.chcdnsciencepub.comresearchgate.net

Tropylium (B1234903) ion formation: Rearrangement of the phenyl-containing fragment can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. utexas.edu

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 256 | [M]⁺ (Molecular Ion) |

| 171 | [M - C₆H₁₃]⁺ |

| 157 | [M - C₇H₁₅]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The combination of the molecular ion peak from HRMS and the characteristic fragmentation pattern from tandem MS provides strong evidence for the proposed structure of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, it is possible to determine the characteristic vibrational modes of chemical bonds. For this compound, the IR spectrum provides definitive evidence for its key structural components, including the alkyl chains, the phenyl group, and the substituted furan ring.

Identification of Characteristic Functional Group Vibrations

The infrared spectrum of this compound can be analyzed by assigning absorption bands to the specific functional groups within its structure. The primary vibrations observed are C-H stretching and bending from the alkyl and aromatic moieties, C=C stretching from the aromatic and furan rings, and C-O-C stretching characteristic of the furan heterocycle.

Alkyl Group Vibrations (Heptyl and Methyl): The heptyl and methyl substituents give rise to characteristic alkane absorptions.

C-H Stretching: Strong bands are expected in the 2850-3000 cm⁻¹ region due to the stretching of sp³ hybridized C-H bonds in the heptyl and methyl groups. orgchemboulder.comspcmc.ac.inlibretexts.org Specifically, asymmetric and symmetric stretches for methyl (CH₃) groups typically appear near 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while methylene (CH₂) groups show stretches around 2926 cm⁻¹ and 2853 cm⁻¹. spcmc.ac.in

C-H Bending: Bending vibrations (deformations) for these groups occur at lower wavenumbers. A characteristic scissoring vibration for CH₂ groups is found between 1470-1450 cm⁻¹, while the methyl "umbrella" rock is observed in the 1370-1350 cm⁻¹ range. orgchemboulder.comlibretexts.org For the long heptyl chain, a CH₂ rocking vibration may also be visible around 725-720 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Aromatic and Furan Ring Vibrations: The phenyl and furan rings contribute several distinct bands to the spectrum.

Aromatic C-H Stretching: The stretching of sp² hybridized C-H bonds on the phenyl ring and the furan ring (at position 4) occurs at frequencies just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. orgchemboulder.comlibretexts.org This allows for clear differentiation from the alkyl C-H stretches.

C=C Stretching: In-ring carbon-carbon double bond stretching vibrations for the phenyl group typically produce two bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.comblogspot.compressbooks.pub The furan ring also exhibits C=C stretching, often seen near 1622 cm⁻¹ and 1512 cm⁻¹. researchgate.netresearchgate.net

C-O-C Stretching: The ether linkage within the furan ring produces strong, characteristic C-O-C stretching bands. These are typically observed as multiple signals, with an asymmetric stretch often found in the 1250-1200 cm⁻¹ range and symmetric stretches near 1020 cm⁻¹. researchgate.netresearchgate.net

C-H Out-of-Plane Bending: The C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region are highly characteristic of the substitution pattern on aromatic rings. orgchemboulder.comblogspot.com For the monosubstituted phenyl group, strong bands are expected around 750 cm⁻¹ and 690 cm⁻¹. blogspot.com

The following interactive table summarizes the expected IR absorption bands for this compound based on its constituent functional groups.

| Frequency Range (cm⁻¹) | Intensity | Vibration Assignment |

| 3100-3000 | Medium-Weak | Aromatic & Furan C-H Stretch |

| 3000-2850 | Strong | Alkyl C-H Stretch (Heptyl, Methyl) |

| 1625-1585 | Medium-Weak | Aromatic & Furan C=C Ring Stretch |

| 1500-1400 | Medium | Aromatic C=C Ring Stretch & CH₂/CH₃ Bending |

| 1250-1020 | Strong | Furan C-O-C Asymmetric & Symmetric Stretch |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Integrated Spectroscopic Data Interpretation for this compound

While IR spectroscopy is excellent for identifying functional groups, a complete and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), alongside IR. uomustansiriyah.edu.iq Each method provides complementary pieces of the structural puzzle.

Infrared (IR) Spectroscopy: As detailed in the previous section, the IR spectrum confirms the presence of an alkyl chain (C-H stretches below 3000 cm⁻¹), aromatic/furan rings (C-H stretches above 3000 cm⁻¹ and C=C stretches ~1600-1400 cm⁻¹), and a cyclic ether (strong C-O-C stretches ~1250-1020 cm⁻¹). This provides a foundational checklist of the functional groups present. uomustansiriyah.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide detailed information about the connectivity of protons. The spectrum would be expected to show distinct signals for the heptyl chain protons (a triplet for the terminal methyl, multiplets for the methylene groups), a singlet for the 3-methyl group, multiplets for the protons of the 2-phenyl group, and a crucial singlet for the lone proton at the 4-position on the furan ring. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. For the proposed structure, a specific number of signals corresponding to the carbons of the heptyl chain, the methyl group, the phenyl ring, and the furan ring would be expected, confirming the carbon skeleton.

Mass Spectrometry (MS):

Molecular Ion Peak: MS would determine the molecule's molar mass. The molecular ion peak (M⁺) would appear at an m/z value corresponding to the exact mass of the C₂₀H₂₆O formula.

Fragmentation Pattern: The fragmentation pattern would offer further structural proof. Characteristic fragments would likely include the loss of the heptyl chain, leading to a significant peak, as well as fragments corresponding to the stable phenyl-furan core.

Chemical Reactivity and Transformations of 5 Heptyl 3 Methyl 2 Phenylfuran

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring

The furan ring is a π-excessive heterocycle, meaning it possesses a higher electron density than benzene (B151609). nih.gov This inherent electron richness, augmented by the electron-donating effects of the alkyl (heptyl and methyl) and phenyl substituents, renders the furan core of 5-Heptyl-3-methyl-2-phenylfuran highly susceptible to electrophilic attack. cdnsciencepub.compdx.edu Reactions with electrophiles are generally much faster than those of benzene and often proceed under milder conditions. nih.govpharmaguideline.com

In a substituted furan, the position of electrophilic attack is governed by the directing influence of the existing substituents. For this compound, the furan ring is trisubstituted at positions 2, 3, and 5, leaving only the C4 position available for substitution.

The substituents on the furan ring all contribute to its activation:

2-Phenyl group: The phenyl group is generally considered electron-donating through resonance, increasing the electron density of the furan ring.

3-Methyl group: The methyl group is a classic electron-donating group through an inductive effect.

5-Heptyl group: The heptyl group, being an alkyl group, is also electron-donating via induction.

The directing effects of these substituents in furan chemistry are well-established. Substituents at the 2- and 5-positions (the α-positions) strongly direct incoming electrophiles to the other vacant α-position. Substituents at the 3- and 4-positions (the β-positions) also influence the regioselectivity. In the case of this compound, the only available position for electrophilic attack is C4. Therefore, any electrophilic substitution on the furan ring is expected to occur exclusively at this position.

While specific reactivity studies on this compound are not extensively documented in publicly available literature, the expected outcomes of reactions with common electrophiles can be predicted based on the known reactivity of substituted furans. pharmaguideline.com Due to the high reactivity of the furan ring, mild reaction conditions are generally preferred to avoid polymerization or ring-opening side reactions. pharmaguideline.com

| Electrophilic Reagent | Expected Product at C4 | Reaction Conditions |

| Br₂ in dioxane | 4-Bromo-5-heptyl-3-methyl-2-phenylfuran | Low temperature (-5°C) pharmaguideline.com |

| Acetyl nitrate (B79036) (CH₃COONO₂) | 5-Heptyl-3-methyl-4-nitro-2-phenylfuran | Low temperature pharmaguideline.com |

| SO₃-pyridine complex | This compound-4-sulfonic acid | Room temperature pharmaguideline.com |

| Acetic anhydride, BF₃·OEt₂ | 1-(this compound-4-yl)ethanone | Mild Lewis acid catalyst pharmaguideline.com |

It is important to note that Friedel-Crafts alkylation is often problematic with highly reactive furan rings due to their acid sensitivity, which can lead to polymerization. pharmaguideline.com

Reactions Involving the Phenyl Moiety

The phenyl group attached to the furan ring at the C2 position can also undergo electrophilic aromatic substitution.

The 5-heptyl-3-methylfuran-2-yl group acts as a substituent on the benzene ring. The furan ring is generally considered to be electron-donating, thus activating the phenyl ring towards electrophilic attack. This activation directs incoming electrophiles to the ortho and para positions of the phenyl ring. Studies on similar 2-phenylfuran (B99556) systems have shown that the transmission of substituent effects through the furan ring is significant. scite.airsc.org

The activation of the phenyl ring by the furan moiety suggests that it can be functionalized further through electrophilic aromatic substitution reactions. The expected regioselectivity would favor substitution at the ortho and para positions.

| Electrophilic Reagent | Expected Product(s) on Phenyl Ring |

| HNO₃/H₂SO₄ | Mixture of 2-(2-nitrophenyl)- and 2-(4-nitrophenyl)-5-heptyl-3-methylfuran |

| Br₂, FeBr₃ | Mixture of 2-(2-bromophenyl)- and 2-(4-bromophenyl)-5-heptyl-3-methylfuran |

| CH₃COCl, AlCl₃ | Mixture of 2-(2-acetylphenyl)- and 2-(4-acetylphenyl)-5-heptyl-3-methylfuran |

The ratio of ortho to para products would be influenced by steric hindrance from the adjacent furan ring, likely favoring the para substituted product.

Reactions at the Heptyl Side Chain

The heptyl group, being a saturated alkyl chain, is generally less reactive than the aromatic furan and phenyl rings. However, it can undergo reactions typical of alkyl chains, particularly at the benzylic-like position adjacent to the furan ring (the C1 position of the heptyl group). The C-H bonds at this position are weaker than other C-H bonds in the chain due to the stabilization of the resulting radical by the adjacent furan ring. nih.govacs.org

Potential reactions involving the heptyl side chain include:

Free-Radical Halogenation: In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS), selective bromination at the C1 position of the heptyl chain is expected. wikipedia.orglibretexts.org This would yield 5-(1-bromoheptyl)-3-methyl-2-phenylfuran.

Oxidation: Strong oxidizing agents can potentially oxidize the heptyl side chain. However, the furan ring itself is susceptible to oxidation, which could lead to a complex mixture of products or ring opening. nrel.gov Studies on other alkylfurans have shown that side-chain oxidation can occur, for example, to form alcohols or carboxylic acids, though this is structure-dependent. nih.gov

| Reaction Type | Reagent(s) | Expected Product |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 5-(1-Bromoheptyl)-3-methyl-2-phenylfuran |

| Side-Chain Oxidation | Mild Oxidizing Agents | 1-(3-Methyl-2-phenylfuran-5-yl)heptan-1-ol |

It is crucial to select reaction conditions carefully to favor side-chain functionalization over reactions on the sensitive furan ring.

Theoretical and Computational Studies on 5 Heptyl 3 Methyl 2 Phenylfuran

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on density functional theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

A detailed analysis of the electronic structure of 5-Heptyl-3-methyl-2-phenylfuran would reveal the distribution of electrons within the molecule. This analysis typically involves the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the electron-rich furan (B31954) ring and the phenyl group would be expected to significantly influence the energies and spatial distributions of these frontier orbitals. Visualizing the HOMO and LUMO would likely show significant electron density located on the conjugated π-system of the phenyl and furan rings.

The heptyl group attached to the furan ring introduces significant conformational flexibility to this compound. Computational methods are essential for exploring the potential energy surface of the molecule to identify its most stable conformations.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning peaks in experimentally obtained NMR spectra. A data table of predicted shifts would be generated for comparison.

IR Frequencies: The vibrational frequencies of the molecule can also be calculated. These correspond to the absorption peaks observed in an infrared (IR) spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the C-O-C and C=C bonds in the furan ring, the aromatic C-H bonds of the phenyl group, and the aliphatic C-H bonds of the heptyl and methyl groups.

A hypothetical table of predicted key IR frequencies is presented below to illustrate the expected output of such a study.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch (Phenyl) | 3100 - 3000 |

| Aliphatic C-H Stretch (Heptyl) | 3000 - 2850 |

| C=C Stretch (Furan & Phenyl) | 1650 - 1450 |

| C-O-C Asymmetric Stretch (Furan) | 1250 - 1180 |

| C-O-C Symmetric Stretch (Furan) | 1100 - 1020 |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into how reactants are converted into products.

For each step in the proposed reaction mechanism, there exists an energy barrier that must be overcome. The peak of this barrier is known as the transition state. Locating and characterizing the transition state structures are crucial for understanding the kinetics of the reaction.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and a biological target at the molecular level. These in silico methods provide valuable insights into the binding modes, affinities, and the structural basis of activity, which are crucial for the rational design of new and more potent therapeutic agents.

Investigation of Intermolecular Interactions (e.g., binding to hypothetical targets for SAR)

To understand the potential biological activity of this compound, molecular docking simulations can be performed against a hypothetical protein target. The choice of a hypothetical target is often based on the known activities of structurally similar compounds. For the purpose of this theoretical study, a hypothetical enzyme active site, rich in both hydrophobic and polar amino acid residues, will be considered to explore the diverse interaction capabilities of the compound.

The furan ring, a central feature of the molecule, can participate in various types of intermolecular interactions. As a heterocyclic aromatic system, it can act as a π-electron system and also offer the nonbonding electron pair of the oxygen atom for interactions. aip.orgaip.org Theoretical studies on furan and its derivatives have shown that they can form weak interactions, such as C-H⋯O and C-H⋯π hydrogen bonds, as well as stacking interactions between the π electrons of the furan ring and aromatic residues of a protein. nih.gov

In the context of this compound, the following interactions with a hypothetical active site can be postulated:

Hydrophobic Interactions: The long heptyl chain and the phenyl group are major contributors to the molecule's hydrophobicity. These groups are expected to form significant van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket.

π-π Stacking: The phenyl group and the furan ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. These interactions are crucial for the proper orientation and stabilization of the ligand within the active site.

Hydrogen Bonds: While the parent furan ring is a weak hydrogen bond acceptor, the oxygen atom can still participate in the formation of weak C-H⋯O hydrogen bonds. nih.gov

To quantify the binding affinity, docking scores are calculated, which estimate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Hypothetical Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrophobic Interactions | Val101, Leu120, Ile125, Phe210 |

| π-π Stacking | Phe210, Tyr215 |

| C-H⋯O Hydrogen Bond | Asn150 |

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies for Related Furan Compounds

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the corresponding changes in activity, key pharmacophoric features can be identified. For this compound, a hypothetical SAR study can be proposed based on modifications of its three main substituents: the heptyl group, the methyl group, and the phenyl group.

The phenyl-2-furan motif is considered a potential pharmacophore for various biological activities, including antitumor properties. nih.gov SAR studies on other furan derivatives have highlighted the importance of substitutions on the furan ring for their cytotoxic activity. mdpi.com

A hypothetical SAR study for this compound could involve the synthesis and evaluation of a series of analogs, as outlined in the table below.

Table 2: Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogs

| Compound | R1 (at position 5) | R2 (at position 3) | R3 (at position 2) | Hypothetical IC50 (µM) |

| Lead Compound | -CH2(CH2)5CH3 | -CH3 | -C6H5 | 5.2 |

| Analog 1 | -CH3 | -CH3 | -C6H5 | 15.8 |

| Analog 2 | -(CH2)3CH3 | -CH3 | -C6H5 | 8.1 |

| Analog 3 | -(CH2)9CH3 | -CH3 | -C6H5 | 4.5 |

| Analog 4 | -CH2(CH2)5CH3 | -H | -C6H5 | 10.3 |

| Analog 5 | -CH2(CH2)5CH3 | -CH2CH3 | -C6H5 | 7.9 |

| Analog 6 | -CH2(CH2)5CH3 | -CH3 | -C6H4-4-OH | 2.1 |

| Analog 7 | -CH2(CH2)5CH3 | -CH3 | -C6H4-4-Cl | 6.5 |

This table presents hypothetical data for illustrative purposes.

Effect of the Alkyl Chain at Position 5: The length of the alkyl chain at the 5-position appears to be crucial for activity. A decrease in chain length (Analog 1 and 2) leads to a significant loss of potency, suggesting that the hydrophobic interactions provided by the heptyl group are optimal. A slight increase in potency with a longer chain (Analog 3) might indicate that the hydrophobic pocket can accommodate even larger substituents.

Effect of the Substituent at Position 3: The methyl group at the 3-position seems to contribute positively to the activity, as its removal (Analog 4) or replacement with a larger ethyl group (Analog 5) results in decreased potency. This suggests a specific steric and electronic requirement at this position.

Effect of the Phenyl Group at Position 2: Modifications to the phenyl ring can significantly impact activity. The introduction of a polar hydroxyl group at the para-position (Analog 6) enhances the potency, possibly by forming a new hydrogen bond with the target protein. Conversely, the introduction of an electron-withdrawing chlorine atom (Analog 7) slightly diminishes the activity.

These hypothetical SAR findings would guide the further optimization of the lead compound to design more potent analogs.

Potential Research Applications and Future Directions

Contribution to Fundamental Furan (B31954) Chemistry

The study of 5-Heptyl-3-methyl-2-phenylfuran can provide valuable insights into the behavior of polysubstituted furans, a class of compounds prevalent in natural products and pharmaceuticals. nih.gov

The furan ring is an aromatic heterocycle that is considerably more reactive than benzene (B151609) in electrophilic substitution reactions, a characteristic attributed to the electron-donating effects of the oxygen heteroatom. wikipedia.org The specific substituents on this compound are expected to modulate this reactivity. The electron-donating nature of the C5-heptyl and C3-methyl groups increases the electron density of the furan ring, likely enhancing its susceptibility to electrophilic attack. Conversely, the C2-phenyl group can exert both inductive and resonance effects, influencing the regioselectivity of reactions.

Systematic investigation into the reactions of this compound, such as nitration, halogenation, and Friedel-Crafts acylation, would provide a clearer understanding of how the interplay between these different substituents directs the outcome of chemical transformations on a polysubstituted furan core.

While specific synthetic routes for this compound are not extensively documented, research into the synthesis of related polysubstituted furans highlights modern catalytic methods. A notable approach involves the gold(III)-catalyzed propargylic substitution reaction followed by cycloisomerization. mdpi.com This method has been successfully employed to synthesize analogous compounds, such as 1-(5-Heptyl-2-methyl-4-phenylfuran-3-yl)ethan-1-one, from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. nih.govmdpi.commdpi.com

Another innovative strategy for furan synthesis is the silver nitrate-catalyzed isomerization of β-alkynyl allylic alcohols, which has been used to prepare compounds like 2-Pentyl-3-methyl-5-heptylfuran. wikipedia.org Further exploration of these catalytic systems using precursors for this compound could lead to more efficient and regioselective synthetic pathways for this class of molecules. pnas.org

Exploration in Materials Science (Excluding Properties)

The rigid and aromatic nature of the furan ring makes it a valuable building block for advanced materials.

Furan derivatives are increasingly being used as precursors for the synthesis of porous organic frameworks (POFs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.netrsc.org For instance, biomass-derived 2,5-diformylfuran (DFF) can be condensed with diamines to create furan-based porous organic frameworks (FOFs) with high thermal stability. rsc.orgresearchgate.net These materials are being investigated for applications such as gas adsorption. rsc.orgresearchgate.net

Similarly, furan-based ligands have been incorporated into aluminum-based MOFs, creating materials with high stability and capacity for atmospheric water harvesting. nih.govacs.org While this compound itself has not been reported as a direct component in these frameworks, its core furan structure suggests its potential as a modifiable building block. The heptyl and phenyl substituents could be functionalized to serve as linker groups for integration into novel MOF and POF architectures, potentially influencing the framework's dimensionality and pore environment.

Mechanistic Biological Studies (Excluding Clinical, Dosage, Safety)

The furan motif is present in numerous biologically active compounds, making its derivatives valuable tools for probing biological systems. utripoli.edu.ly

A common strategy in medicinal chemistry and chemical biology is the synthesis of molecular analogs to investigate interactions with biological targets, such as enzymes. yyu.edu.tr By systematically modifying a parent structure, researchers can elucidate the specific molecular features responsible for binding and activity. For example, analogs of cinnamate (B1238496) epoxides have been designed to study the mechanism of tyrosine aminomutase, forming covalent interactions with the enzyme's prosthetic group. nih.gov

The scaffold of this compound is well-suited for such mechanistic studies. The extended heptyl chain could be tailored to explore hydrophobic pockets within an enzyme's active site, while the phenyl group could be substituted with various functional groups (e.g., hydroxyl, nitro, amino groups) to probe hydrogen bonding and electronic interactions. By creating a library of analogs based on this furan compound and assessing their interaction with a target enzyme, researchers could gain detailed insights into the structural basis of molecular recognition and catalysis. This approach is crucial for understanding enzyme mechanisms and for the rational design of specific modulators. yyu.edu.trnih.gov

Future Research Avenues for this compound Derivatives

The exploration of this compound derivatives opens up several exciting avenues for future research, from the development of innovative synthetic routes to a deeper understanding of their chemical and biochemical behavior.

The efficient synthesis of polysubstituted furans is a key area of research. researchgate.net While classical methods like the Paal-Knorr synthesis exist, modern organic chemistry seeks more efficient, atom-economical, and environmentally benign approaches. rsc.orgthieme.de Future research could focus on applying and adapting novel synthetic methodologies to produce this compound and its derivatives.

Several promising strategies for the synthesis of 2,3,5-trisubstituted furans have been developed, including:

Metal-Catalyzed Cyclizations: Transition metals like rhodium, copper, and indium have been shown to catalyze the formation of highly substituted furans from various starting materials. organic-chemistry.orgorganic-chemistry.orgacs.org For example, an indium-catalyzed cycloisomerization of acetylenic epoxides provides a mild and efficient route to 2,3,5-trisubstituted furans. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation and annulation of N-enoxyimides with alkynes offers another pathway. acs.org

Metal-Free Approaches: To avoid the cost and potential toxicity of transition metals, metal-free synthetic methods are highly desirable. thieme.de One such method involves a base-promoted domino reaction of β-keto compounds with vinyl dichlorides. organic-chemistry.org

Electrochemical Synthesis: Electrocatalysis represents a green and efficient method for constructing chemical bonds. An electrochemical [3+2] annulation of alkynes and β-keto compounds has been developed for the synthesis of polysubstituted furans under mild conditions. chemistryviews.org

Adapting these modern synthetic strategies could provide more efficient and versatile access to a wide range of this compound derivatives for SAR studies and other applications.

The unambiguous determination of the structure of newly synthesized derivatives is crucial. While standard techniques like 1D NMR (¹H and ¹³C) and IR spectroscopy provide essential information, advanced spectroscopic methods can offer deeper insights into the molecular architecture, particularly for complex structures or isomeric mixtures. numberanalytics.comresolvemass.ca

Future research would benefit from the application of:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity between atoms within a molecule. numberanalytics.comnumberanalytics.comipb.pt For instance, HMBC can confirm the positions of the heptyl, methyl, and phenyl groups on the furan ring by showing correlations between protons and carbons over two or three bonds.

Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (NOESY) can provide information about the spatial proximity of atoms, which is critical for determining stereochemistry and conformation. ipb.pt

Solid-State NMR: For derivatives that are crystalline solids, solid-state NMR can provide valuable information about the molecular structure and packing in the solid state. nih.gov

The use of these advanced techniques would ensure the accurate structural elucidation of novel this compound derivatives, which is a prerequisite for any meaningful SAR or mechanistic study.

Understanding the mechanism by which a molecule exerts its effects is a fundamental goal of chemical and biological research. For this compound derivatives that show interesting biological activity, in-depth mechanistic studies would be essential.

These studies could involve:

Chemical Reaction Mechanisms: Investigating the mechanisms of the synthetic reactions used to prepare the furan derivatives can lead to improved reaction conditions and broader substrate scope. mdpi.comnih.gov This could involve experimental studies, such as trapping intermediates or isotopic labeling, as well as computational studies using Density Functional Theory (DFT). nih.govrsc.org

Biochemical Mechanisms of Action: If a derivative shows, for example, anticancer activity, research could focus on identifying its molecular target within the cell. This could involve techniques such as affinity chromatography, proteomics, and molecular docking studies to predict and validate interactions with specific proteins or enzymes. nih.gov For instance, studies on the metabolism of furan derivatives by cytochrome P450 enzymes can provide insights into their potential toxicity and metabolic fate. nih.gov

Furan Ring Reactivity: The furan ring itself can undergo various reactions, including hydrogenation and ring-opening. rsc.org Understanding the stability and reactivity of the furan core in different chemical and biological environments would be crucial for designing stable and effective molecules.

By combining these experimental and computational approaches, a comprehensive understanding of the chemical and biochemical interactions of this compound derivatives can be achieved, paving the way for their rational design and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.